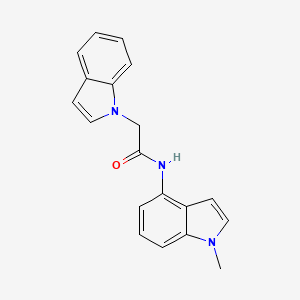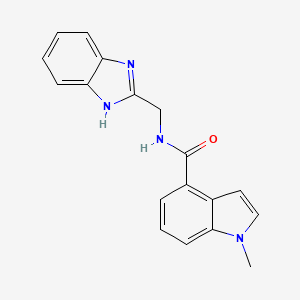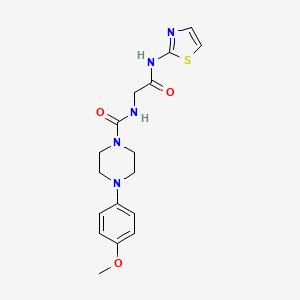
2-(1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide typically involves the reaction of indole derivatives under specific conditions. One common method involves the reaction of 1H-indole with 1-methyl-1H-indole-4-yl acetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-1H-indol-4-yl)ethanone: Another indole derivative with similar structural features.
1H-Indole-3-acetic acid: A well-known indole derivative with biological activity.
Uniqueness
2-(1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is unique due to its specific substitution pattern on the indole rings, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C19H17N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-indol-1-yl-N-(1-methylindol-4-yl)acetamide |
InChI |
InChI=1S/C19H17N3O/c1-21-11-10-15-16(6-4-8-18(15)21)20-19(23)13-22-12-9-14-5-2-3-7-17(14)22/h2-12H,13H2,1H3,(H,20,23) |
InChI Key |
ARAPZJGXXGFUPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-6-carboxamide](/img/structure/B14934047.png)

![N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B14934075.png)
![N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14934087.png)

![N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B14934097.png)
![N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14934102.png)
![methyl 4-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B14934107.png)
![1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-3-(2-pyrimidinylamino)-1-propanone](/img/structure/B14934115.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide](/img/structure/B14934122.png)
![N-(1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14934124.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B14934128.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B14934135.png)
![4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B14934140.png)
